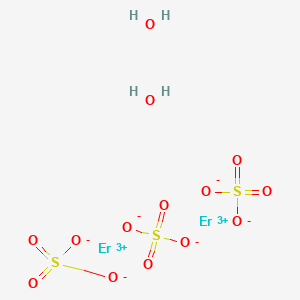
Erbium(III) sulphate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(III) sulphate dihydrate, with the chemical formula Er2(SO4)3·2H2O, is a compound of erbium, a rare earth element. This compound is known for its unique properties and applications in various fields, including materials science and chemistry. Erbium itself is a member of the lanthanide series and is known for its pink-colored salts and compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erbium(III) sulphate dihydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving erbium oxide in a concentrated sulfuric acid solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
Er2O3+3H2SO4→Er2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and controlled crystallization processes are crucial for producing this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium(III) sulphate dihydrate undergoes various chemical reactions, including:
Oxidation: Erbium(III) compounds can be oxidized to form higher oxidation state compounds, although this is less common.
Reduction: Reduction reactions can convert erbium(III) to lower oxidation states, but these reactions are typically more complex.
Substitution: Erbium(III) sulphate can undergo substitution reactions where the sulphate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce erbium oxides, while substitution reactions can yield various erbium salts.
Wissenschaftliche Forschungsanwendungen
Erbium(III) sulphate dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in medical imaging and therapeutic applications.
Industry: Utilized in the production of specialty glasses and ceramics, particularly those with unique optical properties.
Wirkmechanismus
The mechanism by which erbium(III) sulphate dihydrate exerts its effects is primarily related to its ability to interact with other compounds and materials. The erbium ions (Er3+) can participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erbium(III) chloride (ErCl3): A compound with similar properties but different applications, particularly in the production of erbium-doped materials.
Erbium(III) nitrate (Er(NO3)3): Another erbium compound used in various chemical syntheses and applications.
Erbium(III) oxide (Er2O3): A commonly used erbium compound with applications in materials science and optics.
Uniqueness
Erbium(III) sulphate dihydrate is unique due to its specific chemical composition and properties, which make it suitable for certain applications that other erbium compounds may not be ideal for. Its dihydrate form also provides distinct advantages in terms of stability and solubility.
Eigenschaften
Molekularformel |
Er2H4O14S3 |
|---|---|
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
erbium(3+);trisulfate;dihydrate |
InChI |
InChI=1S/2Er.3H2O4S.2H2O/c;;3*1-5(2,3)4;;/h;;3*(H2,1,2,3,4);2*1H2/q2*+3;;;;;/p-6 |
InChI-Schlüssel |
MMWSHWSISACOSB-UHFFFAOYSA-H |
Kanonische SMILES |
O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



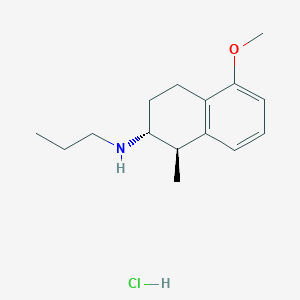
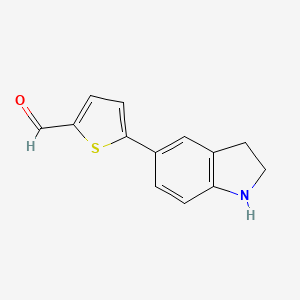

![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
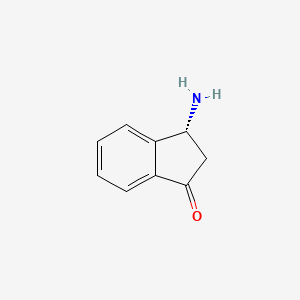
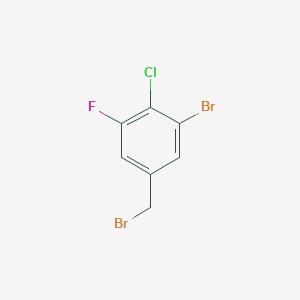
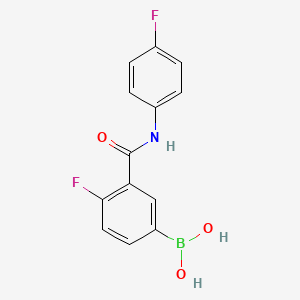
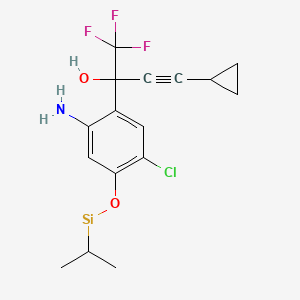

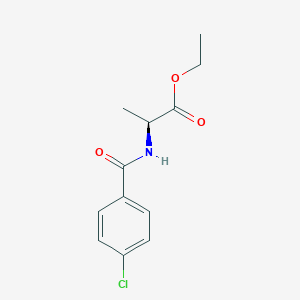
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
